Ethyl-thiazol-2-ylmethyl-amine
Description
Significance of Heterocyclic Scaffolds in Modern Medicinal Chemistry Research
Heterocyclic compounds are a cornerstone of modern medicinal chemistry, forming the structural basis of a vast number of pharmaceutical agents. ijprajournal.comijraset.com These organic compounds are characterized by a ring structure containing at least one atom that is not carbon, such as nitrogen, sulfur, or oxygen. ijprajournal.com This structural feature imparts unique physicochemical properties that are often crucial for biological activity. ijprajournal.comrroij.com The presence of heteroatoms allows for a diverse range of interactions with biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking. rroij.com
The versatility of heterocyclic scaffolds enables medicinal chemists to finely tune the properties of molecules to enhance their therapeutic efficacy. rroij.com By modifying the heterocyclic core, researchers can alter a compound's solubility, lipophilicity, polarity, and metabolic stability, all of which are critical for a drug's performance in the body. nih.gov More than 85% of all biologically active chemical entities contain a heterocycle, underscoring their central role in drug discovery and development. nih.gov The continuous exploration of novel heterocyclic structures is driven by the need to address pressing medical challenges, including drug resistance and the discovery of treatments for a wide array of diseases. ijprajournal.comrroij.com
Overview of the Thiazole (B1198619) Nucleus as a Privileged Structure in Biologically Active Molecules
Among the myriad of heterocyclic systems, the thiazole ring holds a position of particular importance. nih.gov A five-membered ring containing both a sulfur and a nitrogen atom, the thiazole nucleus is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a fertile ground for the discovery of new therapeutic agents. researchgate.net
The thiazole scaffold is a key component in numerous FDA-approved drugs, highlighting its clinical significance. nih.govfabad.org.tr Its derivatives have been shown to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. kuey.nettandfonline.com The aromatic nature of the thiazole ring, coupled with its ability to participate in various chemical interactions, makes it a highly adaptable building block for the design of new drugs. kuey.net Researchers continue to explore the synthesis of novel thiazole derivatives to develop compounds with improved potency and selectivity for a range of therapeutic targets. fabad.org.trtandfonline.com
Research Context of Ethyl-thiazol-2-ylmethyl-amine (B2509730) within Contemporary Thiazole Chemistry
This compound fits into the ongoing research landscape of thiazole chemistry as a specific derivative that allows for the exploration of structure-activity relationships. The core of the molecule is the thiazole ring, and attached to it are an ethyl group and a methylamine (B109427) group. The specific placement and nature of these substituents can significantly influence the molecule's chemical and biological properties.
In contemporary research, scientists synthesize and study a wide array of substituted thiazoles to understand how different functional groups affect their interaction with biological systems. For instance, research has investigated the synthesis of various thiazole derivatives and their potential applications, such as their use as building blocks for more complex molecules. The study of compounds like this compound contributes to a deeper understanding of the chemical space occupied by thiazole derivatives and can inform the design of new molecules with specific desired properties.
Chemical Data for this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 680591-00-8 bldpharm.combldpharm.comintlab.org |
| Molecular Formula | C6H10N2S intlab.orgsigmaaldrich.com |
| Molecular Weight | 142.22 g/mol bldpharm.comintlab.org |
| SMILES String | CCNCc1nccs1 sigmaaldrich.com |
| InChI Key | ICZJAGGKGHNBQO-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-7-5-6-8-3-4-9-6/h3-4,7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZJAGGKGHNBQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl Thiazol 2 Ylmethyl Amine and Its Advanced Derivatives
Established Synthetic Routes for 2-Aminothiazole (B372263) Core Structures
The 2-aminothiazole moiety is a fundamental building block in the synthesis of numerous biologically active compounds. nanobioletters.comepo.orgoarjbp.comgoogle.com Its preparation has been the subject of extensive research, leading to the development of several reliable synthetic strategies. These methods often focus on the construction of the thiazole (B1198619) ring itself, a five-membered heterocycle containing both sulfur and nitrogen atoms. nanobioletters.comgoogle.comnih.gov
Multi-Component Reactions for Thiazole Ring Formation
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, offering the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating molecular diversity. In the context of thiazole synthesis, MCRs provide a direct and atom-economical route to highly substituted thiazole derivatives. nanobioletters.com A common strategy involves the condensation of an oxo component, a primary amine, a thiocarboxylic acid, and a specialized isocyanide to yield 2,4-disubstituted thiazoles. This one-pot, one-step reaction serves as a viable alternative to more traditional methods of thiazole ring formation and is amenable to combinatorial chemistry applications.
The Hantzsch thiazole synthesis, a classic and widely used method, can also be performed under multi-component conditions. nanobioletters.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). wikipedia.orgrsc.org By employing a one-pot approach, for instance, by reacting a ketone, thiourea, and an oxidizing agent like iodine, 4,5-substituted-2-aminothiazoles can be efficiently prepared. epo.orgoarjbp.com Green chemistry principles have also been integrated into these MCRs, utilizing environmentally benign solvents, microwave assistance, and reusable catalysts to improve efficiency and sustainability. nanobioletters.com
| Reaction Type | Reactants | Key Features |
| Hantzsch Thiazole Synthesis | α-haloketones, Thioamides/Thiourea | Versatile, widely used for 2-aminothiazoles. wikipedia.orgrsc.org |
| Multi-component Reaction | Oxo components, Primary amines, Thiocarboxylic acids, Isocyanides | One-pot, high efficiency, suitable for creating libraries of compounds. |
| Microwave-Assisted Synthesis | Propargylamines, Substituted isothiocyanates | Rapid, often results in higher yields. nanobioletters.com |
Mannich Reaction Applications in Thiazole Derivative Synthesis
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. wikipedia.org This reaction has found applications in the functionalization of pre-formed thiazole rings, particularly in the introduction of aminomethyl groups.
While not a primary method for constructing the thiazole ring itself, the Mannich reaction is a key strategy for elaborating the thiazole scaffold. For instance, a pre-existing thiazole derivative with an active hydrogen can be subjected to Mannich conditions to introduce an aminomethyl substituent. A general representation of the Mannich reaction involves the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and reacts with a carbon nucleophile. wikipedia.org This methodology allows for the introduction of diverse amine functionalities onto the thiazole core, contributing to the synthesis of advanced derivatives.
Cyclization Strategies for Constructing Thiazole Scaffolds
Beyond the Hantzsch synthesis, a variety of cyclization strategies have been developed to construct the thiazole ring. These methods often involve the formation of key C-S and C-N bonds to close the five-membered ring.
One notable approach is the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones in the presence of a dehydrating agent like phosphorus pentasulfide. prepchem.com Another strategy employs the reaction of α-aminonitriles with carbon disulfide, a method known as the Cook-Heilbron synthesis, to produce 5-aminothiazoles. core.ac.uk
Furthermore, the reaction of α-diazoketones with thiourea in the presence of a catalyst or under thermal conditions provides a route to 2-aminothiazoles. nanobioletters.com The choice of cyclization strategy often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials. The development of novel catalysts and reaction conditions continues to expand the scope and efficiency of these cyclization methods. oarjbp.comgoogle.comwikipedia.orgprepchem.com
Specific Synthetic Approaches to Ethyl-thiazol-2-ylmethyl-amine (B2509730) Analogues
The synthesis of specifically substituted thiazole derivatives such as this compound requires a multi-step approach that often begins with the construction of a suitably functionalized thiazole core, followed by the introduction of the ethyl and methylamine (B109427) moieties.
Functionalization Strategies on the Thiazole-2-ylmethylamine Core
A common strategy to synthesize the target molecule involves the initial preparation of a thiazole bearing a reactive handle at the 2-position, which can then be elaborated to the desired side chain. One such precursor is 2-(chloromethyl)thiazole (B1590920). This intermediate can be synthesized through various methods, including the chlorination of 2-methylthiazole. The resulting 2-(chloromethyl)thiazole is a versatile electrophile that can readily react with primary or secondary amines.
In a direct approach, 2-(chloromethyl)thiazole can be reacted with ethylamine (B1201723) in a nucleophilic substitution reaction to yield this compound. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid generated during the reaction.
Another viable route involves the reductive amination of thiazole-2-carbaldehyde. This two-step, one-pot procedure first involves the formation of an imine by reacting thiazole-2-carbaldehyde with ethylamine. The resulting imine is then reduced in situ to the desired secondary amine using a suitable reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. mdpi.com This method offers a high degree of control and is widely applicable in the synthesis of secondary and tertiary amines.
Controlled Reaction Conditions and Optimization for Yield and Purity
The efficiency and outcome of the synthesis of this compound and its analogues are highly dependent on the careful control and optimization of reaction conditions. Key parameters that influence the yield and purity of the final product include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of any catalysts or reagents employed.
In the case of nucleophilic substitution reactions with 2-(chloromethyl)thiazole, the choice of solvent is crucial. Polar aprotic solvents are often preferred to facilitate the reaction. Temperature control is also important to prevent side reactions and decomposition of the starting materials or product. The use of an appropriate base is necessary to scavenge the acid produced and drive the reaction to completion.
For reductive amination, the pH of the reaction medium needs to be carefully controlled to favor imine formation without causing decomposition. The selection of the reducing agent is also critical; it must be sufficiently reactive to reduce the imine but not the aldehyde starting material. Optimization of these parameters through systematic experimentation is essential to achieve high yields and purity of the desired this compound derivative. nanobioletters.com The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. wikipedia.org
| Synthetic Step | Key Parameters for Optimization | Desired Outcome |
| Nucleophilic Substitution | Solvent, Temperature, Base | High yield of the desired amine, minimal side products. |
| Reductive Amination | pH, Reducing agent, Catalyst | Selective reduction of the imine, high conversion. mdpi.com |
| Purification | Crystallization, Chromatography | High purity of the final product. |
Novel Synthetic Strategies for Enhanced Structural Diversity of this compound Derivatives
The development of novel synthetic methodologies is crucial for expanding the structural diversity of this compound derivatives. Traditional approaches, while effective, often involve multi-step procedures, harsh reaction conditions, and limited substrate scope. nih.gov Modern strategies, particularly one-pot multicomponent reactions (MCRs), chemoenzymatic synthesis, and other green chemistry approaches, offer efficient and versatile pathways to generate extensive libraries of complex thiazole-containing molecules from simple precursors. nih.govacs.orgiau.ir
One of the most powerful strategies for achieving high structural diversity is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. iau.ir This approach is highly atom-economical and allows for the rapid synthesis of diversely substituted thiazole derivatives by simply varying the initial components. iau.ir For instance, a three-component reaction involving primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates can be employed to generate a wide array of thiazole structures under solvent-free conditions. iau.ir By utilizing ethylamine as the primary amine component in such a reaction, direct installation of the N-ethyl group characteristic of this compound derivatives can be achieved.
Recent advancements have focused on making these MCRs more environmentally benign. Green chemistry principles have been applied through the use of water as a safe solvent, eliminating the need for hazardous organic solvents. iau.irnih.gov In one such approach, the reaction of isothiocyanates, ethyl bromopyruvate, and tetramethyl thiourea in water provides an efficient route to 1,3-thiazole derivatives. iau.ir Furthermore, the use of catalysts like KF/Clinoptilolite nanoparticles in water demonstrates a commitment to sustainable synthesis, providing good to excellent yields in short reaction times. nih.gov
A particularly innovative approach is the application of chemoenzymatic synthesis. A novel one-pot MCR catalyzed by trypsin from porcine pancreas (PPT) has been developed to produce thiazole derivatives with high yields (up to 94%) under mild conditions. nih.gov This method shows a broad tolerance for various secondary amines, highlighting its potential for creating a wide range of N-substituted derivatives. nih.gov The enzymatic approach not only provides high catalytic activity but also aligns with green chemistry principles, expanding the application of enzymes in complex organic synthesis. nih.gov
The table below summarizes findings from various novel synthetic strategies applicable to the diversification of the thiazole scaffold.
| Strategy | Key Reactants | Catalyst/Solvent | Key Features | Reported Yields | Reference |
|---|---|---|---|---|---|
| Chemoenzymatic MCR | Secondary amines, Benzoyl isothiocyanate, Dimethyl but-2-ynedioate | Trypsin from porcine pancreas (PPT) / Ethanol | Mild, enzyme-catalyzed conditions; wide tolerance for different amines. | Up to 94% | nih.gov |
| Solvent-Free MCR | Primary amines, Dialkyl acetylenedicarboxylates, Isothiocyanates | N-methyl imidazole | Room temperature, solvent-free, rapid access to diverse products. | Good | iau.ir |
| Aqueous MCR | Isothiocyanates, Ethyl bromopyruvate, Tetramethyl thiourea | Water | Environmentally safe solvent, efficient synthesis. | 78-90% | iau.ir |
| Nanoparticle-Catalyzed MCR | Aldehydes, Benzoylisothiocyanate, Alkyl bromides | KF/Clinoptilolite nanoparticles / Water | Green catalyst, good to excellent yields, short reaction times. | Good to Excellent | nih.gov |
| HFIP-Mediated MCR | Aryl glyoxal, Aryl thioamide, Pyrazolones | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room temperature, reusable solvent, high atom economy. | Good to Excellent | acs.org |
Post-synthesis modification is another key avenue for enhancing structural diversity. For example, the Suzuki coupling reaction can be used to introduce various aryl groups onto a pre-formed thiazole ring. nih.govmdpi.com This allows for late-stage diversification, where a common thiazole intermediate can be converted into a multitude of derivatives, each with unique substituents. The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide illustrates this principle, where a Suzuki reaction is employed to couple 4-fluorophenylboronic acid to an amide-substituted bromothiazole precursor. nih.gov Such strategies are invaluable for systematically exploring the structure-activity relationships of new compounds.
The research findings on post-synthesis functionalization are detailed in the table below.
| Reaction Type | Thiazole Substrate | Reagent | Key Transformation | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 2-amino-5-bromothiazole derivative | 4-fluorophenylboronic acid | Introduction of a 4-fluorophenyl group at the C5 position. | nih.gov |
| Acylation | 2-aminothiazole | Acid/Acyl chloride | Formation of corresponding amide compounds at the amino group. | nih.gov |
| Schiff Base Formation | Substituted 2-aminothiazole | Substituted benzaldehydes | Formation of N-(substituted)-thiazol-2-amine derivatives. | nih.gov |
| Heterocyclization | 2-aminothiazole | α-bromo-3-methoxyacetophenone | Formation of a fused imidazo[2,1-b]thiazole (B1210989) ring system. | nih.govmdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
In ¹H-NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal. For Ethyl-thiazol-2-ylmethyl-amine (B2509730), the spectrum is expected to show signals corresponding to the ethyl group, the methylene (B1212753) bridge, the N-H proton, and the two protons on the thiazole (B1198619) ring. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The methylene bridge protons would appear as a singlet or a doublet depending on coupling with the N-H proton. The protons on the thiazole ring would appear as doublets in the aromatic region of the spectrum.
Table 1: Predicted ¹H-NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (Ethyl) | ~1.2 | Triplet |
| CH₂ (Ethyl) | ~2.7 | Quartet |
| CH₂ (Methylene Bridge) | ~4.0 | Singlet/Doublet |
| N-H | Variable, broad | Singlet (broad) |
| Thiazole-H⁴ | ~7.2 | Doublet |
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound would be expected to show six distinct signals, corresponding to the two carbons of the ethyl group, the methylene bridge carbon, and the three carbons of the thiazole ring. Carbons attached to electronegative atoms like nitrogen and sulfur will appear further downfield. libretexts.org
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C H₃ (Ethyl) | ~15 |
| C H₂ (Ethyl) | ~45 |
| C H₂ (Methylene Bridge) | ~50 |
| Thiazole-C⁴ | ~120 |
| Thiazole-C⁵ | ~142 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₀N₂S), the molecular ion peak (M⁺) would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, further confirming the molecular formula. uni.lu The calculated monoisotopic mass is 142.05647 Da. uni.lu The fragmentation pattern would likely involve the cleavage of the ethyl group and fragmentation of the thiazole ring.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂S | uni.lusigmaaldrich.com |
| Molecular Weight | 142.22 g/mol | sigmaaldrich.com |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. As a secondary amine, this compound is expected to show a characteristic N-H stretching vibration. orgchemboulder.comspectroscopyonline.com Other expected absorptions include C-H stretches from the aliphatic groups, and C=N and C=C stretches from the thiazole ring.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretch | 3350 - 3310 | Weak-Medium |
| C-H (Aliphatic) | Stretch | 2980 - 2850 | Medium-Strong |
| C=N (Thiazole Ring) | Stretch | ~1640 | Medium |
| C=C (Thiazole Ring) | Stretch | ~1550 | Medium |
Elemental Analysis for Empirical Formula Validation
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimental percentages are then compared to the theoretical values calculated from the empirical formula to verify the compound's purity and elemental composition. sigmaaldrich.com
Table 5: Elemental Analysis Data for this compound (C₆H₁₀N₂S)
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 50.67 |
| Hydrogen (H) | 7.09 |
| Nitrogen (N) | 19.69 |
Chromatographic Techniques for Purity Assessment in Research Applications (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for determining the purity of a chemical compound. In a research context, a synthesized batch of this compound would be analyzed to ensure it is free from starting materials, by-products, or other impurities. A reversed-phase HPLC method would likely be employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. nasc.ac.in The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. The development of such a method would involve optimizing parameters like the column, mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer), flow rate, and detector wavelength (UV) to achieve a sharp, well-resolved peak for the target compound. nasc.ac.innih.gov
In Vitro and in Vivo Pharmacological Evaluation of Ethyl Thiazol 2 Ylmethyl Amine Derivatives
Anticancer and Antiproliferative Research
Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549)
Further research is required to elucidate the potential therapeutic applications of "Ethyl-thiazol-2-ylmethyl-amine" and its derivatives. Without dedicated studies on this specific compound, any discussion of its pharmacological properties would be speculative and would not meet the required standards of scientific accuracy.
Investigation of Antitumor Activity in Preclinical Models
Thiazole (B1198619) derivatives have demonstrated significant antitumor properties across a range of preclinical models. These compounds have been evaluated for their cytotoxic effects against various human cancer cell lines and their ability to inhibit tumor growth in animal models.
In vitro studies have shown that the cytotoxicity of these compounds is dependent on the specific derivative, cell line, and dose. For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were assessed for their ability to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. doaj.orgmdpi.com Among the synthesized compounds, one derivative, designated as compound 4c, was found to be the most active, with IC50 values of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. doaj.orgmdpi.com These values were more potent than the standard drug Staurosporine. doaj.org Further investigation revealed that compound 4c could also block the vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com It was also shown to induce cell cycle arrest at the G1/S phase and significantly increase apoptosis in MCF-7 cells. mdpi.comresearchgate.net
Another study evaluated two new thiazole derivatives, referred to as Compound 1 and Compound 2, against human colon, breast, and liver cancer cell lines. ekb.eg The IC50 values indicated potent activity, particularly for Compound 1. In vivo, these compounds were tested in an Ehrlich ascites carcinoma (EAC) model and showed a significant reduction in tumor volume and count. ekb.eg Similarly, novel bisthiazole derivatives have been evaluated against colon (HCT-116) and hepatocellular (HepG2) cancer cell lines, with the most active compound showing IC50 values of 6.6 and 4.9 μg/mL, respectively. mdpi.com
The table below summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| Hydrazinyl-thiazolones | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |
| Hydrazinyl-thiazolones | Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |
| Substituted Thiazole | Compound 1 | Colon Cancer | 4.7 µg/mL | ekb.eg |
| Substituted Thiazole | Compound 1 | Breast Cancer | 4.8 µg/mL | ekb.eg |
| Substituted Thiazole | Compound 1 | Liver Cancer | 11 µg/mL | ekb.eg |
| Substituted Thiazole | Compound 2 | Colon Cancer | 9.5 µg/mL | ekb.eg |
| Substituted Thiazole | Compound 2 | Breast Cancer | 9.6 µg/mL | ekb.eg |
| Substituted Thiazole | Compound 2 | Liver Cancer | 18 µg/mL | ekb.eg |
| Bisthiazole Derivative | Compound 53 | HCT-116 (Colon) | 6.6 µg/mL | mdpi.com |
| Bisthiazole Derivative | Compound 53 | HepG2 (Liver) | 4.9 µg/mL | mdpi.com |
| Thiazole Derivative | Compound 32 | Bcl-2 Jurkat | 34.77 µM | mdpi.com |
| Thiazole Derivative | Compound 32 | A-431 (Skin) | 34.31 µM | mdpi.com |
Other Biological Activity Research
Beyond their antitumor effects, thiazole derivatives exhibit a broad spectrum of other biological activities.
Anti-inflammatory Response Studies
Thiazole-containing compounds have been identified as promising anti-inflammatory agents. benthamscience.comwisdomlib.org Their mechanism of action often involves the modulation of key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net
One study focused on a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives and their impact on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells. rsc.org The findings revealed that most of these compounds effectively inhibited the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org Compound 13b, in particular, demonstrated the most potent anti-inflammatory activity among the tested derivatives and was found to be nontoxic. rsc.org
Another study investigated 2-amino-thiazoleacetic acid derivatives for their anti-inflammatory effects in a rat carrageenin edema model. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71), were found to strongly suppress paw edema formation. nih.gov These compounds also demonstrated strong inhibition of trypsin and chymotrypsin activities. nih.gov
Antidiabetic Pathway Modulation Studies
Thiazole derivatives are recognized for their potential in managing diabetes mellitus by modulating biological pathways associated with glucose metabolism and insulin sensitivity. ijpsjournal.comrasayanjournal.co.in The thiazole ring is a core structure in several established antidiabetic drugs, such as pioglitazone and rosiglitazone, which primarily target the peroxisome proliferator-activated receptor-gamma (PPAR-γ). rasayanjournal.co.in Activation of PPAR-γ enhances insulin sensitivity and plays a critical role in managing Type 2 diabetes. ijpsjournal.com
Research has expanded to other targets. A series of thiazole–derived thiadiazole–based Schiff base derivatives were synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.net Several of these compounds demonstrated superior inhibitory activity compared to the reference drug, acarbose, with IC50 values as low as 56.47 nM for α-glucosidase and 124.84 nM for α-amylase. ijpsjournal.comresearchgate.net Similarly, imidazopyridine-based thiazole compounds have shown promise as α-glucosidase inhibitors, with docking analyses revealing excellent binding interactions with the enzyme's active site. ijpsjournal.com
Antiprion Activity Research
The 2-aminothiazole (B372263) scaffold has been identified as a promising candidate for the development of therapeutics for prion diseases. nih.govuq.edu.au These fatal neurodegenerative disorders are caused by the accumulation of the misfolded prion protein (PrPSc). nih.gov
In a high-throughput screening of approximately 10,000 small molecules, 2-aminothiazoles were identified as a class of compounds that actively reduce PrPSc levels in prion-infected neuroblastoma (ScN2a) cells. nih.gov Subsequent structure-activity relationship (SAR) studies were conducted to improve the potency and physicochemical properties of these compounds, with a focus on enhancing their ability to cross the blood-brain barrier. nih.gov This optimization effort led to the identification of improved 2-aminothiazole analogs with EC50 values as low as 81 nM in a more stringently tested ScN2a-cl3 cell line. nih.gov The likely mechanism of action is the inhibition of new PrPSc formation, rather than the disaggregation of existing PrPSc. nih.gov
Enzyme Inhibition Studies (e.g., Tyrosinase, Transketolase, Rho-kinase)
Derivatives of This compound (B2509730) have been investigated for their ability to inhibit various enzymes implicated in a range of diseases.
Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com Several classes of thiazole derivatives have shown potent tyrosinase inhibitory activity. One study on 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles found that compound 1b (4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol) had an IC50 value of 0.2 ± 0.01 μM, which is 55 times more potent than the standard inhibitor, kojic acid. mdpi.com Kinetic studies revealed this compound to be a competitive inhibitor. mdpi.com Another study identified a resorcinyl-thiazole derivative, thiamidol, as a highly potent inhibitor of human tyrosinase with an IC50 of 1.1 µmol/L. nih.gov Benzothiazole-based selone derivatives also emerged as highly effective inhibitors, with one compound showing an IC50 value of 0.47 μM, nearly 50-fold more potent than kojic acid. acs.org
Transketolase: Transketolase (TKT) is a thiamine-dependent enzyme in the pentose phosphate pathway, and its inhibition has been linked to diminished tumor cell proliferation. researchgate.net Research has shown that coenzymatically inactive thiamine analogs can effectively inhibit TKT activity. researchgate.net Thiamine thiazolone, an analog of the thiazole-containing vitamin B1 (thiamine), has demonstrated a very high affinity for the apoenzyme of thiamine-utilizing enzymes, suggesting its potential as a TKT inhibitor. researchgate.net
Rho-kinase (ROCK): Rho-associated kinases (ROCK) are therapeutic targets for diseases like hypertension, glaucoma, and cancer. nih.gov A series of 4-aryl-5-aminomethyl-thiazole-2-amines were designed and synthesized as ROCK inhibitors. nih.govresearchgate.net An in vitro screening assay showed that these derivatives displayed significant ROCK II inhibitory activities. The most potent compound identified, 4v, exhibited an IC50 value of 20 nM. nih.govresearchgate.net Preliminary structure-activity relationship analysis indicated that compounds with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. nih.govresearchgate.net
| Enzyme | Compound Class | Specific Compound | Inhibitory Value (IC50/Ki) | Reference |
|---|---|---|---|---|
| Tyrosinase | Trifluoromethyl-benzothiazole | Compound 1b | 0.2 ± 0.01 µM | mdpi.com |
| Tyrosinase | Resorcinyl-thiazole | Thiamidol | 1.1 µM (human tyrosinase) | nih.gov |
| Tyrosinase | Benzothiazole-based selone | Compound 3 | 0.47 µM | acs.org |
| Rho-kinase II | 4-aryl-5-aminomethyl-thiazole-2-amine | Compound 4v | 20 nM | nih.gov |
Mechanistic Investigations of Biological Action of Ethyl Thiazol 2 Ylmethyl Amine Analogues
Identification of Specific Molecular Targets and Pathways
Research into the analogues of ethyl-thiazol-2-ylmethyl-amine (B2509730) has identified a range of molecular targets and pathways through which they exert their biological effects. These investigations have pinpointed specific enzymes and receptors as key interaction points.
Analogues bearing the thiazol-2-amine scaffold have demonstrated inhibitory activity against a diverse array of enzymes, highlighting the versatility of this chemical moiety in drug design. The mechanisms of inhibition are often tied to the specific structure of the analogue and its binding affinity for the enzyme's active site.
Enoyl-ACP Reductase (InhA), Lipid A, Pyridoxal Kinase, and Type I DHQase: A notable analogue, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine, has been identified as a potent antimicrobial agent. nih.gov Molecular docking studies suggest that its inhibitory activity stems from its ability to bind within the active sites of several key bacterial enzymes simultaneously: Enoyl-ACP reductase, Lipid A, Pyridoxal kinase, and type I DHQase. nih.govresearchgate.net This multi-targeting capability contributes to its broad-spectrum antimicrobial potential. nih.gov
Transketolase: Transketolase, a critical enzyme in the pentose phosphate pathway, has been identified as a target for thiamine analogues, which share structural similarities with thiazole (B1198619) compounds. nih.govresearchgate.net One such analogue, 3-(6-methyl-2-amino-pyridin-3-ylmethyl)-5-(2-hydroxy-ethyl)-4-methyl-thiazol-3-ium chloride hydrochloride ('N3'-pyridyl thiamine'), is a potent transketolase inhibitor. nih.govresearchgate.net The inhibition of this enzyme has been linked to a reduction in tumor cell proliferation, making it a target for cancer therapy. researchgate.net
Rho-associated kinase (ROCK): A series of 4-aryl-5-aminomethyl-thiazole-2-amines has been designed and synthesized as inhibitors of ROCK II, a serine/threonine kinase involved in various cellular functions. nih.gov These derivatives displayed significant ROCK II inhibitory activities, with the most potent compound, 4v , exhibiting an IC₅₀ value of 20 nM. nih.govresearchgate.net
Topoisomerase II: Thiazole derivatives have been investigated as potential anticancer agents through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and organization. nih.gov These compounds can act as Topoisomerase II poisons, which stabilize the enzyme-DNA complex, leading to double-strand breaks in DNA and ultimately triggering programmed cell death. nih.gov A novel synthesized thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrile, exhibited strong cytotoxicity against liver (HepG-2) and breast (MCF-7) cancer cell lines and was shown to bind strongly to the DNA-Topo II complex. nih.gov Another series of thiazolo[3,2-a]pyrimidines also demonstrated potent Topoisomerase II inhibitory activity, with compound 4c being the most effective with an IC₅₀ of 0.23 μM. semanticscholar.org
MurB: The bacterial enzyme MurB, involved in the biosynthesis of peptidoglycan, is another target for thiazole-related structures. 4-Thiazolidinones, which contain a related heterocyclic core, have been evaluated for their ability to inhibit MurB. researchgate.net
14α-lanosterol demethylase: Imidazole-thiazole derivatives have been shown to inhibit ergosterol biosynthesis by targeting the enzyme cytochrome P450 lanosterol 14α-demethylase in Candida albicans. nih.gov This mechanism is similar to that of established azole antifungal agents. nih.govdrugbank.com
KPNB1 (Importin subunit beta-1): The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has yielded a compound with potent inhibitory effects on KPNB1, a protein involved in nuclear transport. nih.gov This inhibition is linked to its anticancer activity. nih.gov
Table 1: Enzyme Inhibition by this compound Analogues
| Enzyme Target | Analogue Class/Compound | Potency (IC₅₀) | Reference |
|---|---|---|---|
| Enoyl ACP reductase, Lipid A, Pyridoxal kinase, type I DHQase | Thiazol-2-amines | Not specified | nih.govresearchgate.net |
| Transketolase | Thiamine analogues | Potent inhibitors | nih.govresearchgate.net |
| ROCK II | 4-aryl-5-aminomethyl-thiazole-2-amines (Compound 4v) | 20 nM | nih.govresearchgate.net |
| Topoisomerase II | Thiazolo[3,2-a]pyrimidines (Compound 4c) | 0.23 µM | semanticscholar.org |
| KPNB1 | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | Potent inhibitor | nih.gov |
The 2-aminothiazole (B372263) scaffold serves as a versatile template for designing ligands that interact with various receptors. nih.gov Studies have shown that specific analogues can act as modulators of receptor activity.
One study detailed the development of N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), a proton-gated ion channel. nih.gov The analogue N-(4-(tert-butyl)thiazol-2-yl)-3-flurobenzamide (TTFB) was found to be a potent inhibitor of ZAC, demonstrating that thiazole derivatives can be tailored to interact specifically with ion channel receptors. nih.gov
Cellular Pathway Modulation
By interacting with specific molecular targets, this compound analogues can modulate complex cellular pathways, leading to significant impacts on cell fate and function.
Several thiazole-containing compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. nih.gov The mechanism often involves the inhibition of key enzymes like topoisomerase II. nih.govsemanticscholar.org When topoisomerase II poisons, including certain thiazole derivatives, inhibit the re-ligation of cleaved DNA strands, they cause an accumulation of harmful double-strand breaks. nih.gov This DNA damage is toxic to the cell and ultimately triggers the apoptotic cascade. nih.gov For instance, a novel thiazolo[3,2-a]pyrimidine derivative, compound 4c , was found to induce significant apoptosis in A549 lung cancer cells. semanticscholar.org
Analogues of this compound have been shown to interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents. The 2-aminothiazole derivative SNS-032 (BMS-387032) was identified as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), with an IC₅₀ of 48 nM. nih.gov CDKs are crucial regulators of cell cycle transitions, and their inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. nih.gov Furthermore, certain topoisomerase II inhibitors derived from nalidixic acid have been shown to induce cell cycle arrest at the G2/M phase. semanticscholar.org The thiazolo[3,2-a]pyrimidine compound 4c also demonstrated a significant disruption of the cell cycle in A549 cells. semanticscholar.org
A primary outcome of the enzymatic inhibition and pathway modulation by these analogues is the inhibition of cellular proliferation. nih.gov The 2-aminothiazole scaffold is a core component of several compounds with potent antiproliferative activity against a wide range of human cancer cell lines. nih.gov For example, 2-arylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole showed a remarkable increase in antiproliferative activity, with IC₅₀ values in the range of 0.2-1 µM. nih.gov The inhibition of transketolase by thiamine analogues has also been demonstrated to reduce the proliferation of tumor cells. researchgate.net
Computational Chemistry and in Silico Modeling of Ethyl Thiazol 2 Ylmethyl Amine
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is critical for understanding the potential interactions between a drug candidate and its biological target.
Prediction of Binding Affinities and Modes
Currently, there is a lack of specific published data detailing the binding affinities and modes of Ethyl-thiazol-2-ylmethyl-amine (B2509730) with specific biological targets. While numerous studies have performed such predictions for other thiazole-amine derivatives, these findings cannot be directly extrapolated to this compound due to the unique influence of its ethyl and methyl substituents on its structural and electronic properties.
Identification of Key Amino Acid Residues for Interaction
Without specific molecular docking studies for this compound, the key amino acid residues that would be crucial for its interaction with any potential protein targets remain unidentified. General studies on thiazole-containing ligands suggest that the nitrogen and sulfur atoms of the thiazole (B1198619) ring can participate in hydrogen bonding and other non-covalent interactions, but specific residues for this compound are unknown.
Advanced Pharmacoinformatics Studies
Pharmacokinetic Profiling through Computational Approaches (e.g., ADME prediction)
A comprehensive, computationally derived pharmacokinetic profile for this compound is not available in the reviewed literature. Such a profile would typically involve predictions of its solubility, permeability, and metabolic stability. While general ADME prediction tools and servers exist, specific, validated studies for this compound have not been published.
In Silico Toxicology and Safety Assessment
The in-silico toxicological profile of this compound has not been detailed in scientific reports. In-silico toxicology is a critical step in early-stage drug development, helping to flag potential safety concerns before costly and time-consuming experimental studies are undertaken.
Drug-likeness and Bioactivity Score Assessment
An assessment of the drug-likeness and bioactivity scores for this compound, often calculated based on molecular properties and comparison to databases of known drugs, has not been specifically reported. These scores are valuable for prioritizing compounds in drug discovery pipelines.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations, often performed using DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), provide insights into the geometric and electronic properties of the molecule.
Electronic Structure Characterization (e.g., HOMO-LUMO Analysis)
A key aspect of electronic structure characterization is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
The HOMO represents the ability of a molecule to donate an electron, and its energy is related to the ionization potential. The LUMO, conversely, indicates the ability to accept an electron, and its energy is related to the electron affinity. The distribution of these orbitals across the molecular structure helps identify the likely sites for electrophilic and nucleophilic attack.
For a thiazole derivative, the HOMO is often localized on the electron-rich thiazole ring and the sulfur atom, while the LUMO distribution can vary depending on the substituents. In the case of this compound, one would expect the thiazole ring and the nitrogen atoms to play significant roles in the frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and not based on actual published research.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the total electron density surface.
Different colors on the MEP surface represent different electrostatic potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms like nitrogen and oxygen.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.
Green: Regions of neutral or near-zero potential.
For this compound, one would anticipate negative potential (red) around the nitrogen atoms of the thiazole ring and the amine group, making them potential sites for protonation and interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the ethyl and methyl groups.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape.
By simulating the molecule's behavior in a given environment (e.g., in a vacuum or a specific solvent) at a certain temperature, researchers can identify the most stable, low-energy conformations. This analysis provides crucial information about the molecule's preferred shapes, which can influence its interaction with biological targets like proteins or receptors. The simulation would track the torsional angles of the ethyl and methyl groups relative to the thiazole ring to understand their flexibility and preferred orientations.
Preclinical Research and Translational Potential of Ethyl Thiazol 2 Ylmethyl Amine Derivatives
In Vitro Efficacy and Selectivity Profiling
The initial evaluation of novel chemical entities involves rigorous in vitro testing to determine their potency against specific biological targets and their selectivity profile. Derivatives of the 2-aminothiazole (B372263) scaffold have been extensively studied for their cytotoxic effects against various human cancer cell lines and their inhibitory activity against key enzymes involved in disease pathology.
Numerous studies have demonstrated the potent antiproliferative activity of these compounds. For instance, various derivatives have shown efficacy against breast cancer (MCF-7), liver cancer (HepG2), leukemia (K562, HL-60), and colon cancer (HCT116) cell lines, with IC50 values often in the low micromolar to nanomolar range. nih.govresearchgate.netcbijournal.commdpi.com One study identified a 2-aminothiazole derivative, compound 4c , which exhibited a potent IC50 value of 2.57 µM against the MCF-7 breast cancer cell line. mdpi.com Another series of thiazolyl-indole-2-carboxamide derivatives showed exceptional cytotoxicity, with compound 6i displaying an IC50 of 6.10 µM against MCF-7 cells. acs.org
Beyond broad cytotoxicity, research has focused on specific molecular targets, particularly protein kinases, which are often dysregulated in cancer. rsc.orgrsc.org A novel derivative, compound 4c , was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com In another example, structure-based design led to 2-aminothiazole derivatives that act as selective allosteric modulators of protein kinase CK2, a target in cancer therapy. nih.govnih.gov One such lead compound, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) , demonstrated a submicromolar potency against purified CK2α (IC50 = 0.6 µM). nih.gov
Selectivity is a critical parameter for a potential drug candidate, as off-target effects can lead to toxicity. Kinase selectivity profiling is often performed to assess this. For example, an initial hit compound (compound 2 ) was profiled against 44 human kinases and, at a concentration sufficient to fully inhibit its target CK2α, it only inhibited three other kinases by more than 50%, demonstrating remarkable selectivity for a non-optimized compound. nih.gov Similarly, the optimized CK2 inhibitor compound 27 was tested against a panel of 54 kinases and inhibited only four off-targets by more than 50% at a concentration over eight times its IC50 value for CK2. nih.gov This highlights the potential for developing highly selective agents from the aminothiazole scaffold.
In Vivo Efficacy Models and Proof-of-Concept Studies
Following promising in vitro results, the evaluation of Ethyl-thiazol-2-ylmethyl-amine (B2509730) derivatives progresses to in vivo models to assess their efficacy and mechanism of action in a complex biological system.
Selection and Utilization of Appropriate Animal Models for Disease States
The choice of animal model is critical and is dictated by the intended therapeutic application identified during in vitro studies. For anticancer derivatives, human tumor xenograft models in immunocompromised mice are commonly employed. In these models, human cancer cells, such as the A2870 ovarian cancer line, are implanted into mice to form tumors. nih.gov The efficacy of the test compound is then evaluated by its ability to inhibit tumor growth. This approach is valuable because it uses the same human cell lines against which the compound showed in vitro activity, providing a direct correlation between laboratory and animal studies. For other indications, such as prion diseases, transgenic mice expressing the relevant prion protein are used, and the therapeutic effect is measured by the delay in disease onset or increase in survival time. nih.gov
Pharmacodynamic Studies for In Vivo Target Engagement
Pharmacodynamic (PD) studies are essential to confirm that the compound engages its intended molecular target in vivo at concentrations that are achievable and well-tolerated. For kinase inhibitors, this can involve analyzing tumor tissue from treated animals to measure the phosphorylation status of the target kinase or its downstream substrates. A reduction in phosphorylation following treatment provides direct evidence of target engagement. Another crucial aspect is determining the pharmacokinetic (PK) profile of the compound, specifically its ability to reach and be maintained at the site of action. For instance, in the development of aminothiazoles for neurodegenerative diseases, a key goal was achieving high brain concentrations. nih.gov One lead compound, after oral administration, reached a brain concentration of approximately 25 µM, demonstrating its ability to cross the blood-brain barrier and engage central nervous system targets. nih.gov Such studies provide proof-of-concept that the compound can reach its target in vivo at therapeutically relevant concentrations.
Investigation of the Potential for Advancement into Drug Development
The progression of a compound from a "hit" to a "lead" and eventually to a drug candidate involves extensive investigation and optimization of its chemical structure. The 2-aminothiazole scaffold has proven to be a highly tractable nucleus for such medicinal chemistry efforts. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to this process, revealing which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability. nih.gov For example, SAR analysis of certain 2-aminothiazole derivatives indicated that specific substitutions, such as 4,5-butylidene and benzylic amine groups, were beneficial for improving cytotoxic activity, whereas adding a methyl group at other positions decreased potency. nih.gov These insights guide the rational design of new analogues.
Through these iterative cycles of design, synthesis, and testing, lead compounds are identified. A lead is a compound that demonstrates promising activity and has physicochemical properties suggesting it can be developed into a drug. researchgate.net For example, 4-(4'-phenoxybiphenyl-4-yl) thiazol-2-amine (compound 3m) was identified as a lead anticancer agent against chronic myelogenous leukemia cells based on its potent activity in cell-based assays. researchgate.net Similarly, another study identified a lead compound with high in vitro activity against melanoma and pancreatic cancer cells that also showed no toxicity against normal cells and possessed good pharmacokinetic profiles. nih.gov
Identification of Research Challenges and Opportunities in Translational Research
Translating promising preclinical findings for this compound derivatives into clinical applications presents both challenges and opportunities. A primary challenge is bridging the gap between in vitro potency and in vivo efficacy. Compounds that are highly active in cell culture may fail in animal models due to poor pharmacokinetics, such as low absorption, rapid metabolism, or an inability to reach the target tissue at sufficient concentrations.
Another significant hurdle is ensuring target selectivity. While some derivatives show favorable selectivity in kinase panels, off-target activities can still emerge in a whole-organism setting, potentially leading to unforeseen toxicities. The development of resistance is also a major concern, particularly in cancer therapy, requiring strategies to understand and overcome potential resistance mechanisms. nih.gov
Despite these challenges, the field is rich with opportunities. The versatility of the thiazole (B1198619) scaffold allows for extensive chemical modification, enabling chemists to fine-tune the properties of derivatives to overcome specific liabilities. mdpi.comrsc.org The discovery of allosteric inhibitors, which bind to sites other than the highly conserved ATP-binding pocket of kinases, represents a significant opportunity to develop more selective drugs with potentially novel mechanisms of action. nih.govnih.gov Furthermore, the broad range of biological activities associated with 2-aminothiazole derivatives—from anticancer and anti-inflammatory to neuroprotective—means that this single chemical class holds potential for treating a wide array of human diseases. nih.govresearchgate.net Future research will likely focus on applying advanced computational and screening methods to design next-generation compounds with superior efficacy, selectivity, and safety profiles, paving the way for their successful clinical translation.
Advanced Research Perspectives and Future Directions in Ethyl Thiazol 2 Ylmethyl Amine Research
Development of Multi-Targeting Agents Based on the Ethyl-thiazol-2-ylmethyl-amine (B2509730) Scaffold
The paradigm of “one-drug, one-target” is progressively being supplemented by the development of multi-target directed ligands (MTDLs), which can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex multifactorial diseases. The this compound scaffold is an attractive core for designing such agents. Researchers have successfully designed and synthesized multi-target inhibitors based on similar thiazole (B1198619) scaffolds, such as the thiazol-2-ylhydrazone structure, which has shown selective inhibitory potency against enzymes like monoamine oxidase B (MAO-B). researchgate.net
Future work in this area will likely focus on integrating the this compound moiety into larger molecular architectures designed to interact with distinct, disease-relevant targets. For instance, by combining this scaffold with other pharmacophores, it may be possible to create hybrid molecules that exhibit both anti-inflammatory and anticancer properties, or that target different pathways within a single disease cascade.
Rational Drug Design Strategies for Potency and Selectivity Enhancement
Rational drug design, aided by computational modeling and a deep understanding of structure-activity relationships (SAR), is crucial for optimizing the therapeutic profile of drug candidates. For derivatives of the this compound scaffold, these strategies are essential for enhancing potency and ensuring selectivity to minimize off-target effects.
One successful application of rational design in a related series of thiazole derivatives involved the development of highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.orgnih.gov Through systematic structural modifications of a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core, researchers were able to achieve remarkable selectivity and oral bioavailability, leading to a clinical development candidate. acs.orgresearchgate.net Key to this success was the strategic modification of substituents on the thiazole ring to optimize interactions with the target enzymes. acs.org
Similarly, pharmacophore modeling and virtual screening have been employed to identify potent thiazol-2-amine derivatives as inhibitors of fibroblast growth factor receptor 1 (FGFR1). nih.govresearchgate.net By generating and validating pharmacophore models, researchers could screen large virtual libraries to identify promising hits, which were then synthesized and evaluated, demonstrating a clear path from computational design to experimental validation. nih.gov
Future rational design efforts for this compound derivatives will likely involve:
Computational Docking: To predict and analyze the binding modes of novel derivatives within the active sites of target proteins.
Pharmacophore-Based Virtual Screening: To identify novel compounds with the desired structural features for a specific biological target. nih.gov
Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the this compound scaffold affect biological activity. researchgate.net
| Design Strategy | Application Example | Outcome |
| Structure-Based Design | Development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine CDK4/6 inhibitors. acs.orgnih.gov | Highly potent and selective inhibitors with oral bioavailability. acs.orgresearchgate.net |
| Pharmacophore Modeling | Identification of thiazol-2-amine derivatives as FGFR1 inhibitors. nih.govresearchgate.net | Discovery of novel inhibitors with significant cellular activity. nih.gov |
Role of Combinatorial Chemistry and High-Throughput Screening in Future Thiazole Discovery
Combinatorial chemistry, a strategy that enables the rapid synthesis of large numbers of related compounds, is a powerful tool for drug discovery. researchgate.net When coupled with high-throughput screening (HTS), which allows for the rapid biological evaluation of these compound libraries, the discovery of novel therapeutic agents can be significantly accelerated. researchgate.netnih.gov
While the initial promise of generating vast, random libraries has evolved towards the creation of more focused and targeted collections, the core principles of combinatorial synthesis and HTS remain central to modern drug discovery. researchgate.netnih.gov For the this compound scaffold, these technologies can be applied to:
Generate Diverse Libraries: By systematically varying the substituents on the ethyl-amine and thiazole moieties, large libraries of derivatives can be created.
Rapidly Identify Hits: HTS can then be used to screen these libraries against a panel of biological targets to identify "hit" compounds with desired activities. nih.gov
Elucidate Structure-Activity Relationships: The data generated from HTS of a combinatorial library can provide rich and robust SAR data, guiding further optimization efforts. nih.gov
The synergy between combinatorial chemistry and HTS will be instrumental in exploring the full chemical space around the this compound scaffold and identifying novel leads for a wide range of diseases. nih.gov
Exploration of Emerging Therapeutic Applications for this compound Scaffolds
The thiazole ring is a privileged structure found in a multitude of biologically active compounds, suggesting a broad range of potential therapeutic applications for its derivatives. researchgate.neteurekaselect.comnih.gov While established activities include antimicrobial and anticancer effects, ongoing research continues to uncover new possibilities. nih.govnih.gov
Emerging applications for scaffolds like this compound may include:
Antiviral Agents: Fused thiazole systems have demonstrated potential as antiviral agents, including activity against coronaviruses. mdpi.com
Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes, including bacterial DNA gyrase B and histone acetyltransferase. researchgate.netresearchgate.net
Neurological Disorders: The development of selective MAO-B inhibitors based on a thiazole scaffold points to potential applications in neurodegenerative diseases. researchgate.net
Anti-inflammatory Agents: Certain thiazole-containing compounds have shown promise as non-steroidal anti-inflammatory agents. mdpi.com
The versatility of the thiazole scaffold, combined with the potential for diverse functionalization offered by the this compound structure, makes it a promising starting point for the discovery of drugs targeting a wide array of diseases. researchgate.net
| Therapeutic Area | Example of Thiazole Activity |
| Oncology | Inhibition of CDK4/6 and FGFR1. acs.orgresearchgate.net |
| Infectious Diseases | Antibacterial and antifungal properties. nih.govacs.org |
| Neurology | Selective inhibition of MAO-B. researchgate.net |
| Inflammation | Potential as non-steroidal anti-inflammatory agents. mdpi.com |
Methodological Advancements in Thiazole-Focused Research and Development
Continued progress in the development of drugs based on the this compound scaffold will be underpinned by methodological advancements in both chemical synthesis and biological evaluation. While the Hantzsch synthesis remains a cornerstone for creating the thiazole ring, numerous novel synthetic methods have been developed, offering greater efficiency and versatility. eurekaselect.com
Key methodological advancements that will impact future research include:
Novel Synthetic Routes: The development of new catalytic systems and reaction conditions for the synthesis and functionalization of thiazoles will enable the creation of more complex and diverse molecular architectures. eurekaselect.com
Advanced Spectroscopic and Crystallographic Techniques: Techniques such as NMR, mass spectrometry, and X-ray crystallography are essential for the unambiguous characterization of novel thiazole derivatives and for understanding their three-dimensional structures and interactions with biological targets. bohrium.comresearchgate.net
Biophysical and Biochemical Assays: The use of sophisticated assays will be critical for accurately determining the potency, selectivity, and mechanism of action of new compounds.
In Silico Modeling: Advances in computational chemistry, including molecular dynamics simulations, will provide deeper insights into the interactions between thiazole-based ligands and their biological targets, facilitating more effective rational drug design. nih.gov
These advancements, spanning the entire drug discovery and development pipeline, will be crucial for translating the potential of the this compound scaffold into new and effective medicines.
Q & A
What are the standard synthetic routes for Ethyl-thiazol-2-ylmethyl-amine?
Basic
The synthesis typically involves cyclocondensation or Schiff base formation. For example:
- Cyclocondensation : Reacting thiourea derivatives with α-bromoacetophenones in refluxing ethanol, as demonstrated in the preparation of phenylthiazol-2-amines .
- Schiff base formation : Condensation of 2-aminothiazole derivatives with aldehydes (e.g., veratraldehyde) in ethanol under acidic catalysis (e.g., acetic acid), followed by recrystallization .
Key parameters :
| Reaction Component | Typical Conditions |
|---|---|
| Solvent | Ethanol (reflux) |
| Catalyst | Acetic acid (2–3 drops) |
| Time | 7–12 hours |
| Purification | Recrystallization (ethanol/water) |
How is this compound characterized after synthesis?
Basic
Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm proton environments and substituent positions .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for biological screening) .
Example : In a study, ¹H NMR (DMSO-d₆) of a thiazole-2-amine derivative showed δ 7.2–7.4 ppm (aromatic protons) and δ 2.3 ppm (methyl group), confirming structural integrity .
How can reaction conditions be optimized for higher yields of this compound?
Advanced
Optimization strategies include:
- Catalyst screening : Sodium acetate enhances cyclocondensation efficiency by acting as a base to deprotonate intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates compared to ethanol .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 7 hours under reflux) .
Data-driven approach : Design of Experiments (DoE) can identify critical factors (e.g., molar ratios, temperature) for yield maximization.
What computational methods predict the reactivity and electronic properties of this compound?
Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions:
- Thermochemistry : B3LYP/6-31G* calculations predict atomization energies within 2.4 kcal/mol of experimental values .
- Electron density analysis : The Colle-Salvetti correlation-energy formula models local kinetic energy density and electron correlation effects, validated for heterocyclic systems .
Application : DFT-derived HOMO-LUMO gaps can guide modifications to enhance biological activity (e.g., electron-withdrawing groups to lower LUMO) .
How are structure-activity relationship (SAR) studies designed for this compound derivatives?
Advanced
SAR workflows involve:
- Substituent variation : Introducing alkyl, aryl, or heteroaryl groups at the thiazole 4- or 5-positions to modulate lipophilicity and steric effects .
- Biological assays : Anticancer activity is tested via MTT assays (e.g., IC₅₀ values against HeLa cells), while antimicrobial activity uses disk diffusion methods .
Case study : In derivatives with tert-butyl groups, increased hydrophobicity correlated with 3-fold higher antitumor activity .
How can contradictions in biological activity data be resolved?
Advanced
Address discrepancies via:
- Statistical validation : ANOVA or t-tests to confirm significance of activity differences (e.g., p < 0.05) .
- Control experiments : Test for false positives by repeating assays with scrambled cell lines or adding enzyme inhibitors .
- Computational cross-check : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ to validate target binding .
What crystallographic techniques are used to determine the structure of this compound derivatives?
Advanced
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K for high-resolution data .
- Refinement : SHELXL software refines structures to R-factors < 0.05, ensuring accuracy in bond length/angle determination .
Example : A derivative with a benzo[d][1,3]dioxole group showed a dihedral angle of 85.2° between thiazole and aryl rings, influencing π-π stacking in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
